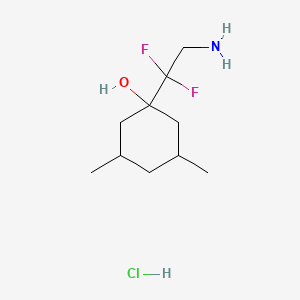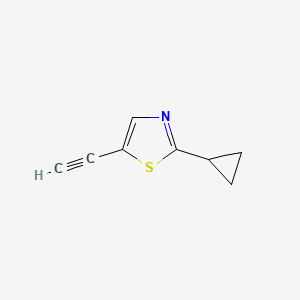
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of ethanone, featuring an amino group and a nitro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one typically involves the nitration of 2-methylacetophenone followed by amination. The nitration process introduces a nitro group to the aromatic ring, and subsequent amination replaces a hydrogen atom with an amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces nitro-oxides or other oxidized derivatives.
Reduction: Results in the formation of 2-Amino-1-(2-methyl-6-aminophenyl)ethan-1-one.
Substitution: Leads to various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and participate in other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethan-1-one
- 2-Amino-1-(3-nitrophenyl)ethan-1-one
- 2-Amino-1-(2-methyl-4-nitrophenyl)ethan-1-one
Uniqueness
2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-amino-1-(2-methyl-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-2-4-7(11(13)14)9(6)8(12)5-10/h2-4H,5,10H2,1H3 |
Clave InChI |
IPXMJZZJHCMSCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)









![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)


